2,2,5-Trimethylcyclohexane-1,3-dione
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Overview
Description
2,2,5-Trimethylcyclohexane-1,3-dione is an organic compound with the molecular formula C9H14O2. It is a cyclic diketone, characterized by the presence of two carbonyl groups (C=O) on a cyclohexane ring. This compound is known for its stability and unique chemical properties, making it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,5-Trimethylcyclohexane-1,3-dione typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of 2,2,5-trimethylcyclohexanone with an oxidizing agent to introduce the second carbonyl group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of high-purity starting materials and advanced purification techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2,2,5-Trimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex diketones or carboxylic acids.
Reduction: Reduction reactions can convert the diketone groups into alcohols or alkanes.
Substitution: The hydrogen atoms on the cyclohexane ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under UV light or in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or more complex diketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated cyclohexanes or alkyl-substituted derivatives.
Scientific Research Applications
2,2,5-Trimethylcyclohexane-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2,2,5-Trimethylcyclohexane-1,3-dione involves its interaction with various molecular targets and pathways. The compound’s diketone groups can participate in nucleophilic addition reactions, forming adducts with nucleophiles such as amines or thiols. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
3,5,5-Trimethylcyclohexane-1,2-dione: Another cyclic diketone with similar chemical properties but different substitution patterns.
2,2,6-Trimethylcyclohexane-1,4-dione: A compound with a similar structure but different positioning of the carbonyl groups.
Uniqueness: 2,2,5-Trimethylcyclohexane-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and stability. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a valuable compound for scientific research .
Properties
Molecular Formula |
C9H14O2 |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2,2,5-trimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C9H14O2/c1-6-4-7(10)9(2,3)8(11)5-6/h6H,4-5H2,1-3H3 |
InChI Key |
LHRYQHPZLUBSEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C(C(=O)C1)(C)C |
Origin of Product |
United States |
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